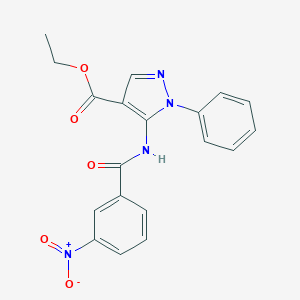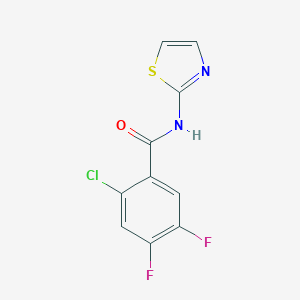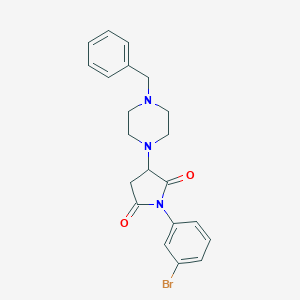
ETHYL 5-(3-NITROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-({3-nitrobenzoyl}amino)-1-phenyl-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a nitrobenzoyl group, a phenyl group, and an ethyl ester group attached to a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(3-NITROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced through a nucleophilic substitution reaction using 3-nitrobenzoyl chloride and the pyrazole derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
Ethyl 5-({3-nitrobenzoyl}amino)-1-phenyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Aqueous sodium hydroxide.
Condensation: Aldehydes or ketones, acidic or basic catalysts.
Major Products Formed
Reduction: Formation of the corresponding amino derivative.
Hydrolysis: Formation of the carboxylic acid derivative.
Condensation: Formation of new carbon-carbon bonded products.
科学研究应用
Ethyl 5-({3-nitrobenzoyl}amino)-1-phenyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of ETHYL 5-(3-NITROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- Ethyl 2-((4-methyl-3-nitrobenzoyl)amino)benzoate
- Ethyl 2-((4-nitrobenzoyl)amino)benzoate
- Ethyl 4-((3-nitrobenzoyl)amino)benzoate
Uniqueness
Ethyl 5-({3-nitrobenzoyl}amino)-1-phenyl-1H-pyrazole-4-carboxylate is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties. The combination of the nitrobenzoyl group and the pyrazole ring makes it distinct from other similar compounds, potentially offering unique interactions with biological targets and different reactivity in chemical reactions.
属性
分子式 |
C19H16N4O5 |
|---|---|
分子量 |
380.4g/mol |
IUPAC 名称 |
ethyl 5-[(3-nitrobenzoyl)amino]-1-phenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C19H16N4O5/c1-2-28-19(25)16-12-20-22(14-8-4-3-5-9-14)17(16)21-18(24)13-7-6-10-15(11-13)23(26)27/h3-12H,2H2,1H3,(H,21,24) |
InChI 键 |
IIHBUHHNQHOVDH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
规范 SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(dibenzo[b,d]furan-3-yl)-2,2,2-trifluoroacetamide](/img/structure/B392069.png)


![3-amino-6-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B392076.png)
![(5E)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(PIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B392077.png)
![1-(4-BROMOPHENYL)-2-({6-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ETHAN-1-ONE](/img/structure/B392079.png)

![Methyl [(3-benzoyl-2-{3-nitrophenyl}-5-oxo-1-imidazolidinyl)oxy]acetate](/img/structure/B392083.png)
![N-(3b,4,5,6,6a,7,9,9a,10,11,12,12a-dodecahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)-4-nitrobenzamide](/img/structure/B392084.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B392086.png)
![2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B392087.png)
![6-[(2,5-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B392088.png)

![2-(Allylsulfanyl)-6-{[(5-{4-nitrophenyl}-2-furyl)methylene]amino}-1,3-benzothiazole](/img/structure/B392093.png)
